molecular formula C11H16N2O B13869119 N-(4-tert-butylpyridin-2-yl)acetamide

N-(4-tert-butylpyridin-2-yl)acetamide

Cat. No.: B13869119
M. Wt: 192.26 g/mol
InChI Key: XGLCYBGAKUNQGU-UHFFFAOYSA-N
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Description

N-(4-tert-butylpyridin-2-yl)acetamide is an organic compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butyl group at the 4-position of the pyridine ring and an acetamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-tert-butylpyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Another method involves the reaction of 4-tert-butylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. This method also produces this compound with good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce N-(4-tert-butylpyridin-2-yl)ethylamine .

Scientific Research Applications

N-(4-tert-butylpyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-tert-butylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylpyridin-2-yl)ethylamine
  • N-(4-tert-butylpyridin-2-yl)methanamide
  • N-(4-tert-butylpyridin-2-yl)propionamide

Uniqueness

N-(4-tert-butylpyridin-2-yl)acetamide is unique due to its specific structural features, such as the tert-butyl group at the 4-position and the acetamide group at the 2-position. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(4-tert-butylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H16N2O/c1-8(14)13-10-7-9(5-6-12-10)11(2,3)4/h5-7H,1-4H3,(H,12,13,14)

InChI Key

XGLCYBGAKUNQGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(C)(C)C

Origin of Product

United States

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